1,7-Diacetoxyheptane

説明

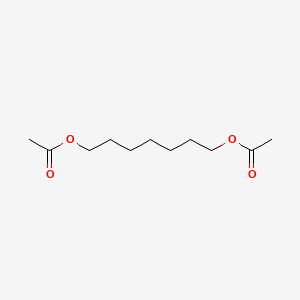

Structure

3D Structure

特性

IUPAC Name |

7-acetyloxyheptyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(12)14-8-6-4-3-5-7-9-15-11(2)13/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABSJAOVZMJMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,7-Diacetoxyheptane: Technical Profile & Synthesis Guide

The following technical guide details the physicochemical profile, synthesis, and applications of 1,7-diacetoxyheptane. This document is structured for researchers requiring actionable data and validated protocols.

Chemical Identity & Significance

1,7-Diacetoxyheptane (also known as heptane-1,7-diyl diacetate) is a bifunctional ester derived from the acetylation of 1,7-heptanediol. It serves as a critical intermediate in organic synthesis, particularly in the development of specialty polyesters, plasticizers, and as a hydrophobic linker in drug delivery systems.[1][2][3] Its structure—a seven-carbon aliphatic chain terminated by acetate groups—provides a unique balance of flexibility and hydrophobicity, distinguishing it from its shorter (C6) and longer (C8) homologs.[2][3]

Core Identification Data

| Parameter | Detail |

| CAS Registry Number | 52819-34-8 |

| IUPAC Name | Heptane-1,7-diyl diacetate |

| Synonyms | 1,7-Heptanediol diacetate; Heptamethylene diacetate |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| SMILES | CC(=O)OCCCCCCCOC(=O)C |

| InChI Key | MABSJAOVZMJMDT-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions for research-grade material.

| Property | Value / Description | Note |

| Physical State | Liquid | At 20°C (Standard Pressure) |

| Appearance | Clear, colorless to pale yellow | High purity (>95%) |

| Density | 0.98 ± 0.05 g/cm³ | Predicted based on homolog series |

| Boiling Point | ~280–290°C | Predicted (Diol BP is 262°C; esterification typically increases BP for this MW) |

| Refractive Index ( | ~1.445 | Estimated |

| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); Insoluble in water | Lipophilic nature of C7 chain |

| Flash Point | >110°C | Closed Cup (Estimated) |

Technical Note: Experimental boiling points for this specific CAS are rarely reported in open literature due to its use primarily as a transient intermediate.[2][3] Vacuum distillation (e.g., 0.1 mmHg) is recommended for purification to avoid thermal decomposition.[2][3]

Synthetic Methodology

The most robust method for synthesizing 1,7-diacetoxyheptane is the nucleophilic acyl substitution of 1,7-heptanediol using acetic anhydride. This protocol prioritizes high yield and ease of purification.[2][3]

Reaction Pathway

The synthesis proceeds via a dual O-acylation mechanism.[2][3]

Figure 1: Stepwise acetylation of 1,7-heptanediol. The reaction is driven to completion by the presence of a base (pyridine).[2][3]

Experimental Protocol

Objective: Synthesis of 1,7-diacetoxyheptane (10 mmol scale).

Reagents:

-

1,7-Heptanediol (1.32 g, 10 mmol)

-

Acetic Anhydride (3.06 g, 30 mmol, 3.0 equiv)

-

Pyridine (2.37 g, 30 mmol, 3.0 equiv)

-

DMAP (4-Dimethylaminopyridine) (Catalytic amount, ~10 mg)[2]

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.[2][3]

-

Dissolution: Add 1,7-heptanediol and anhydrous DCM to the flask. Stir until fully dissolved.

-

Addition: Add pyridine and catalytic DMAP. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add acetic anhydride over 10 minutes. The exotherm should be controlled.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the diol spot disappears.[2][3]

-

Quenching: Quench the reaction by adding 10 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess anhydride.

-

Extraction: Transfer to a separatory funnel. Extract the organic layer.[2][3] Wash with 1M HCl (2x 10 mL) to remove pyridine, followed by brine (1x 10 mL).[2][3]

-

Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or vacuum distillation.[2][3]

Expected Yield: >90% as a clear oil.[2][3]

Analytical Characterization

Confirm structure using Proton Nuclear Magnetic Resonance (

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 4.05 | Triplet ( | 4H | |

| 2.04 | Singlet | 6H | |

| 1.63 | Multiplet | 4H | |

| 1.35 | Multiplet | 6H | Internal chain methylenes |

Interpretation: The diagnostic triplet at ~4.05 ppm confirms the formation of the ester linkage, shifting downfield from the alcohol precursor (~3.6 ppm).[2][3]

Applications in Research

1,7-Diacetoxyheptane is utilized primarily in two domains:

-

Polymer Science: It serves as a monomer or modifier in the synthesis of polyesters where the odd-numbered carbon chain (C7) disrupts crystallinity, imparting flexibility and lower melting points compared to even-numbered analogs (C6, C8).[2][3]

-

Medicinal Chemistry: It acts as a lipophilic linker.[2][3] The acetate groups function as masking groups (prodrug strategy), which can be hydrolyzed in vivo by esterases to release the free diol or to expose reactive hydroxyl handles for conjugation.[2][3]

Figure 2: Functional utility pathways for 1,7-diacetoxyheptane.

Safety & Handling (SDS Summary)

-

Hazards: Not classified as a dangerous good by DOT/IATA, but treated as a chemical irritant.[2][3]

-

Skin/Eye Contact: May cause mild irritation.[2][3] Wear nitrile gloves and safety glasses.[2][3]

-

Inhalation: Avoid breathing mists.[2][3] Use in a fume hood.[2][3]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.[2][3]

References

-

Parchem Fine & Specialty Chemicals. 1,7-Diacetoxyheptane Product Data. Retrieved from [2][3]

-

TCI America. Safety Data Sheet: 1,7-Diacetoxyheptane (CAS 52819-34-8).[2][3] Retrieved from [2][3]

-

National Institute of Standards and Technology (NIST). 1,7-Heptanediol (Precursor Data). NIST Chemistry WebBook.[2][3][4] Retrieved from [2][3]

-

ChemicalBook. 1,7-Heptanediol Diacetate NMR Spectrum Data. Retrieved from [2][3]

Sources

An In-Depth Technical Guide to the Synthesis of 1,7-Diacetoxyheptane from 1,7-Heptanediol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,7-diacetoxyheptane, a valuable diester, from its corresponding diol, 1,7-heptanediol. This document is intended for researchers, scientists, and professionals in the fields of drug development, polymer science, and specialty chemicals. It delves into the underlying chemical principles, offers a detailed experimental protocol, discusses catalyst selection, and outlines methods for the purification and characterization of the final product. The guide is structured to provide not just a procedural methodology, but also the scientific rationale behind the experimental choices, ensuring a thorough and practical understanding of the synthesis.

Introduction: The Significance of 1,7-Diacetoxyheptane

1,7-diacetoxyheptane belongs to the class of aliphatic esters, which find diverse applications across various industries. While specific data on 1,7-diacetoxyheptane is not extensively documented in public literature, its structure suggests potential utility in areas where similar aliphatic diesters are employed. These applications primarily include:

-

Plasticizers: Aliphatic dibasic acid esters are known to enhance the flexibility and workability of polymers, particularly PVC.[1] They can improve low-temperature performance and are often considered as alternatives to phthalate-based plasticizers.[2] Diacetin (glycerol diacetate) is a known plasticizer that improves flexibility by reducing polymer stiffness.[3]

-

Fragrance and Flavor Ingredients: Many esters, including acetate esters, are valued for their pleasant, fruity aromas and are key components in the fragrance and flavor industry.[4][5] They can be used to build or enhance specific scent and taste profiles in a wide range of consumer products.[6]

-

Specialty Solvents and Intermediates: The diester functionality makes 1,7-diacetoxyheptane a polar aprotic molecule, suggesting its potential as a specialty solvent. Furthermore, it can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers.

The synthesis of 1,7-diacetoxyheptane from the readily available 1,7-heptanediol is a straightforward yet crucial transformation, primarily achieved through esterification, specifically acetylation. This guide will focus on the most common and practical method for this conversion: the use of acetic anhydride as the acetylating agent.

The Chemistry of Acetylation: Mechanism and Catalysis

The conversion of 1,7-heptanediol to 1,7-diacetoxyheptane is an esterification reaction, where the two hydroxyl groups of the diol are acylated to form acetate esters. The overall reaction is depicted below:

Figure 2: Simplified workflow of base-catalyzed acetylation with DMAP.

Acid-Catalyzed Acetylation

In an acid-catalyzed mechanism, a proton from the acid catalyst protonates one of the carbonyl oxygens of the acetic anhydride. [7]This protonation makes the corresponding carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

The mechanism unfolds as follows:

-

Protonation of Acetic Anhydride: The acid catalyst protonates a carbonyl oxygen of the acetic anhydride.

-

Nucleophilic Attack: The lone pair of electrons on a hydroxyl oxygen of 1,7-heptanediol attacks the activated carbonyl carbon.

-

Proton Transfer: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of acetic acid and forming the mono-acetylated product.

-

Second Acetylation: The process is repeated for the second hydroxyl group.

Experimental Protocol: A Practical Approach

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1,7-Heptanediol | 132.20 | 10.0 g | 0.0756 | 1.0 |

| Acetic Anhydride | 102.09 | 23.2 g (21.4 mL) | 0.227 | 3.0 |

| Pyridine (anhydrous) | 79.10 | 100 mL | - | - |

| Dichloromethane | 84.93 | As needed | - | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - | - |

| Saturated NaHCO₃ solution | 84.01 | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Figure 3: Step-by-step workflow for the synthesis of 1,7-diacetoxyheptane.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0756 mol) of 1,7-heptanediol in 100 mL of anhydrous pyridine.

-

Addition of Reagent: Cool the flask in an ice bath to 0 °C. Slowly add 21.4 mL (0.227 mol, 3.0 equivalents) of acetic anhydride to the stirred solution. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diol.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding the mixture to 200 mL of an ice-water slurry with stirring. Transfer the mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,7-diacetoxyheptane.

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to obtain the pure 1,7-diacetoxyheptane.

Product Characterization: Validating the Synthesis

To confirm the identity and purity of the synthesized 1,7-diacetoxyheptane, a combination of spectroscopic techniques should be employed.

Infrared (IR) Spectroscopy

The IR spectrum of the product should show the disappearance of the broad O-H stretching band from the starting material (typically around 3300-3400 cm⁻¹) and the appearance of a strong C=O stretching band for the ester functional group.

-

Expected IR Absorptions for 1,7-Diacetoxyheptane:

-

~1740 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the acetate ester. [8] * ~1240 cm⁻¹: Strong absorption from the C-O stretch of the acetate group.

-

2850-2960 cm⁻¹: C-H stretching absorptions from the aliphatic chain. [9] * Absence of a broad peak around 3300-3400 cm⁻¹: Confirms the complete conversion of the hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the product.

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~4.05 ppm (triplet, 4H): Protons on the carbons attached to the acetate groups (-CH₂-O-). The chemical shift is significantly downfield from the corresponding protons in the starting diol due to the deshielding effect of the acetyl group.

-

~2.05 ppm (singlet, 6H): Protons of the two methyl groups of the acetate moieties (CH₃-COO-).

-

~1.60 ppm (multiplet, 4H): Protons on the carbons beta to the acetate groups.

-

~1.30 ppm (multiplet, 6H): Protons of the remaining methylene groups in the center of the chain.

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

Safety and Handling

Proper safety precautions are paramount when performing this synthesis.

-

1,7-Heptanediol: Generally considered to have low toxicity, but skin and eye contact should be avoided. [11]* Acetic Anhydride: Corrosive and a lachrymator. It reacts violently with water. All handling should be performed in a well-ventilated fume hood. [12]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Handle exclusively in a fume hood and wear appropriate PPE.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be done in a fume hood.

-

Hydrochloric Acid: Corrosive and can cause severe burns. Handle with care and appropriate PPE.

Conclusion

The synthesis of 1,7-diacetoxyheptane from 1,7-heptanediol via acetylation with acetic anhydride is a robust and high-yielding reaction. By understanding the underlying reaction mechanisms and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable diester. Careful attention to reaction conditions, purification techniques, and safety protocols is essential for a successful and safe synthesis. The characterization data provided in this guide serves as a benchmark for validating the identity and purity of the final product, ensuring its suitability for further research and application.

References

- [No specific protocol found for 1,7-diacetoxyheptane synthesis]

- [No specific spectral d

-

Acetylation Reaction Mechanism-Organic Chemistry. (2020, November 30). YouTube. Retrieved from [Link]

-

Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. Retrieved from [Link]

-

Synthesis of odorants in flow and their applications in perfumery. (2022, June 27). Beilstein Journals. Retrieved from [Link]

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- Use of 2,5,6-trimethyl-2-heptanol as a fragrance and flavor. Google Patents.

- [No specific reference for this st

-

ACETIC ANHYDRIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

- [No specific reference for this st

- [No specific reference for this st

-

Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. Organic Syntheses. Retrieved from [Link]

- [No specific reference for this st

-

Fragrance material review on 2,6-dimethyl-2-heptanol. PubMed. Retrieved from [Link]

- [No specific reference for this st

- [No specific reference for this st

-

Infrared Spectra of Some Common Functional Groups. NC State University Libraries. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Cellulose Acetate Blends - Effect of Plasticizers on Properties and Biodegradability. ResearchGate. Retrieved from [Link]

-

IR handout.pdf. University of Calgary. Retrieved from [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Diacetin as a Plasticizer & Humectant: Formulation Guide & Purity Specs - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. BJOC - Synthesis of odorants in flow and their applications in perfumery [beilstein-journals.org]

- 5. DE69922273T2 - Use of 2,5,6-trimethyl-2-heptanol as a fragrance and flavor - Google Patents [patents.google.com]

- 6. US6555517B1 - Methods of providing a fragrance to a composition and methods of enhancing fragrances using cyclooctadiene hydroformylation products - Google Patents [patents.google.com]

- 7. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Strategic Utility of 1,7-Diacetoxyheptane in Complex Molecule Synthesis: A Technical Guide

Foreword: Unveiling the Potential of a Versatile C7 Building Block

In the intricate tapestry of organic synthesis, the selection of appropriate starting materials is paramount to the efficiency and elegance of a synthetic route. Linear, bifunctional C7 synthons, in particular, offer a valuable platform for the construction of a diverse array of complex molecules, ranging from insect pheromones to bioactive diarylheptanoids.[1][2] This technical guide delves into the multifaceted applications of 1,7-diacetoxyheptane, a readily accessible and highly versatile building block. We will explore its strategic deployment in the synthesis of high-value chemical targets, moving beyond a mere recitation of protocols to elucidate the underlying chemical principles and rationale that guide its effective utilization. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique attributes of this C7 synthon in their synthetic endeavors.

Physicochemical Properties and Strategic Advantages of 1,7-Diacetoxyheptane

1,7-Diacetoxyheptane serves as a protected form of 1,7-heptanediol, offering enhanced stability and solubility in organic solvents. The acetate protecting groups can be selectively removed or transformed, providing a handle for differential functionalization of the seven-carbon chain.

| Property | Value | Reference |

| Molecular Formula | C11H20O4 | |

| Molecular Weight | 216.28 g/mol | |

| CAS Number | 52819-34-8 | |

| Boiling Point | ~275 °C (estimated) | - |

| Solubility | Soluble in most common organic solvents | - |

The strategic advantage of employing 1,7-diacetoxyheptane lies in the ability to orchestrate a sequence of reactions that selectively modify one terminus of the C7 chain while the other remains protected. This "masking" strategy is fundamental to the construction of complex, non-symmetrical molecules.

Core Synthetic Transformations: From Diacetate to Key Intermediates

The journey from 1,7-diacetoxyheptane to a valuable synthetic intermediate typically commences with the selective deprotection and functionalization of one of the acetate groups. This critical step unlocks the potential for a wide range of subsequent carbon-carbon bond-forming reactions.

Selective Mono-hydrolysis and Functional Group Interconversion

A pivotal transformation is the selective mono-hydrolysis of 1,7-diacetoxyheptane to yield 7-hydroxyheptyl acetate. This can be achieved through enzymatic or carefully controlled chemical hydrolysis. The resulting alcohol can then be converted into a variety of other functional groups, such as halides or tosylates, setting the stage for nucleophilic substitution or organometallic reagent formation.

A common subsequent transformation is the conversion of the mono-alcohol to an alkyl halide, for example, 7-bromoheptyl acetate. This is a crucial step for the preparation of Grignard reagents or for phosphonium salt formation in Wittig reactions.

Application Showcase I: Synthesis of the Insect Sex Pheromone (Z)-7-Dodecen-1-yl Acetate

(Z)-7-Dodecen-1-yl acetate is a well-known sex pheromone of several lepidopteran species, including the cabbage looper, and is also recognized as a sex pheromone of the female Asian elephant.[3][4] Its synthesis provides an excellent case study for the strategic application of 1,7-diacetoxyheptane as a C7 building block, primarily through the Wittig reaction.[5]

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of (Z)-7-dodecen-1-yl acetate reveals a logical disconnection at the C7-C8 double bond, suggesting a Wittig reaction between a C7 phosphonium ylide and a C5 aldehyde (pentanal). 1,7-Diacetoxyheptane is an ideal precursor for the C7 fragment.

Experimental Workflow: A Step-by-Step Guide

The overall synthetic workflow from 1,7-diacetoxyheptane to the target pheromone is depicted below. This multi-step process hinges on the selective functionalization of the C7 chain.

Detailed Experimental Protocols

This two-step, one-pot procedure begins with the selective mono-hydrolysis of 1,7-diacetoxyheptane followed by bromination.

-

Selective Mono-hydrolysis: To a solution of 1,7-diacetoxyheptane (1 equiv.) in a suitable solvent system (e.g., aqueous THF), add a lipase enzyme (e.g., Candida antarctica lipase B). Monitor the reaction by TLC or GC until approximately 50% conversion is achieved to maximize the yield of the mono-alcohol.

-

Work-up: Quench the reaction, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and dry the combined organic layers over anhydrous sodium sulfate.

-

Bromination: To the crude 7-hydroxyheptyl acetate in a suitable solvent (e.g., dichloromethane) at 0 °C, add triphenylphosphine (1.2 equiv.) followed by N-bromosuccinimide (1.2 equiv.). Allow the reaction to warm to room temperature and stir until completion.

-

Purification: Quench the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer. Purify the crude product by column chromatography on silica gel to afford 7-bromoheptyl acetate.

This protocol details the formation of the phosphonium salt required for the Wittig reaction.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-bromoheptyl acetate (1 equiv.) and triphenylphosphine (1.1 equiv.) in a high-boiling solvent such as acetonitrile or toluene.

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The phosphonium salt will precipitate out of the solution as a white solid.

-

Isolation and Purification: Cool the reaction mixture to room temperature and collect the solid product by filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials. Dry the phosphonium salt under vacuum.

This procedure outlines the crucial C-C bond formation step.[6]

-

Ylide Formation: Suspend (6-acetoxyhexyl)triphenylphosphonium bromide (1 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1 equiv.) dropwise. The formation of the deep red ylide indicates a successful reaction.

-

Reaction with Aldehyde: To the ylide solution at -78 °C, add pentanal (1 equiv.) dropwise. Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. After solvent removal, the crude product is purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent.[6]

-

Final Deprotection and Acetylation (if necessary): If the acetate group is cleaved during the reaction, the resulting alcohol can be re-acetylated using acetic anhydride and pyridine to yield the final product, (Z)-7-dodecen-1-yl acetate.

Application Showcase II: A Synthon for Diarylheptanoid Synthesis

Diarylheptanoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory and antitumor properties.[7][8] The C7 chain of these molecules can be sourced from 1,7-diacetoxyheptane or its derivatives.

General Strategy via Grignard Reaction

A plausible strategy for the synthesis of a diarylheptanoid precursor involves the reaction of a Grignard reagent derived from a protected bromoheptanol with an appropriate aromatic aldehyde or ketone.

Key Considerations for Grignard-based Syntheses

-

Protecting Groups: The choice of protecting group for the hydroxyl function is critical. It must be stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, are often suitable.[9][10]

-

Reaction Conditions: The formation of the Grignard reagent requires strictly anhydrous conditions, as any protic species will quench the reagent.[11]

-

Electrophile Reactivity: The Grignard reagent will react with a variety of electrophiles, including aldehydes, ketones, and esters. The choice of electrophile will determine the final structure of the diarylheptanoid.[9]

Conclusion: A Versatile and Indispensable Building Block

1,7-diacetoxyheptane represents a cost-effective and highly adaptable C7 building block for organic synthesis. Its true potential is unlocked through selective transformations that allow for the stepwise construction of complex molecular architectures. The successful synthesis of insect pheromones and the potential for its application in the synthesis of bioactive diarylheptanoids underscore its value to the synthetic chemist. The protocols and strategies outlined in this guide are intended to serve as a foundation for further innovation and application of this versatile synthon in the pursuit of novel and valuable chemical entities.

References

-

Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

CP Lab Safety. 1, 7-Diacetoxyheptane, min 95% (GC), 10 grams. Retrieved from [Link]

-

Lasmussen, L. E. L., et al. (1997). Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. Chemical Senses, 22(4), 417–437. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Lee, S. K., & Lee, K. Y. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules, 23(12), 3107. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Convenient Synthesis of (Z)-7-and (E)-9-dodecene-1-yl Acetate, Components of Some Lepidoptera Insect Sex Pheromone. Retrieved from [Link]

-

YouTube. (2019, August 13). 10.08 The Wittig Reaction. Retrieved from [Link]

-

YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

-

nsj prayoglife. (Z)-7-dodecen-1-yl acetate. Retrieved from [Link]

-

MDPI. (2023). Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. Retrieved from [Link]

- Google Patents. (n.d.). US9975912B2 - Method for producing (E,Z)-7,9-dodecadienyl-1-acetate.

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2020, September 8). Grignard multi-step synthesis example. Retrieved from [Link]

-

MDPI. (2016). A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Retrieved from [Link]

-

PubMed. (2018, November 27). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification, Identification, Concentration and Bioactivity of ( Z )-7-Dodecen-1-yl Acetate: Sex Pheromone of the Female Asian Elephant, Elephas maximus. Retrieved from [Link]

-

Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]

Sources

- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prayoglife.com [prayoglife.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Grignard Reagents [chemed.chem.purdue.edu]

The Potential of 1,7-Diacetoxyheptane as a Versatile Precursor for the Synthesis of Diarylheptanoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylheptanoids, a class of natural products characterized by a C6-C7-C6 carbon skeleton, exhibit a wide array of promising biological activities, making them attractive targets for synthetic chemists and drug discovery programs. While various synthetic routes to these molecules have been established, the exploration of novel and versatile precursors remains a key area of research. This technical guide elucidates the potential of 1,7-diacetoxyheptane as a strategic and flexible starting material for the synthesis of diarylheptanoids. Although not a conventional precursor, its C7 scaffold offers a logical and efficient entry point into the diarylheptanoid framework. This document provides a comprehensive, technically-grounded, and prospective pathway, detailing the transformation of 1,7-diacetoxyheptane into key intermediates and their subsequent elaboration into diarylheptanoid structures. The proposed methodologies are based on well-established and reliable chemical transformations, ensuring a high degree of scientific integrity and practical applicability for researchers in the field.

Introduction to Diarylheptanoids: A Class of Bioactive Natural Products

Diarylheptanoids are a significant class of plant secondary metabolites distinguished by two aromatic rings linked by a seven-carbon chain.[1][2] These compounds can be broadly categorized into linear and cyclic diarylheptanoids.[2] The linear diarylheptanoids, such as the well-known curcumin, and the cyclic diarylheptanoids, which can feature either a biaryl or a diaryl ether linkage, have garnered considerable attention due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3]

The inherent therapeutic potential of diarylheptanoids has spurred significant interest in their chemical synthesis. The development of efficient and flexible synthetic strategies is crucial not only for providing access to larger quantities of these natural products for biological evaluation but also for enabling the creation of novel analogs with improved pharmacological profiles.[3][4]

1,7-Diacetoxyheptane: A Strategic C7 Building Block

While various synthetic approaches to diarylheptanoids have been reported, many rely on the coupling of smaller fragments. This guide proposes a convergent strategy centered on the use of 1,7-diacetoxyheptane as a readily available and versatile seven-carbon building block. The rationale for its selection lies in its symmetrical structure and the facile conversion of its terminal acetate functionalities into other reactive groups, thereby providing a robust platform for the construction of the diarylheptanoid scaffold.

The proposed synthetic strategy, outlined below, leverages a sequence of reliable and high-yielding chemical transformations to convert 1,7-diacetoxyheptane into a key dicarbonyl intermediate, which can then be elaborated into the target diarylheptanoid structure through condensation with appropriate aromatic aldehydes.

Caption: Proposed synthetic workflow from 1,7-diacetoxyheptane to diarylheptanoids.

Proposed Synthetic Strategy and Experimental Protocols

This section details a plausible and experimentally viable three-step synthetic sequence to transform 1,7-diacetoxyheptane into a representative diarylheptanoid. Each step is accompanied by a detailed, self-validating experimental protocol.

Step 1: Hydrolysis of 1,7-Diacetoxyheptane to 1,7-Heptanediol

The initial step involves the straightforward hydrolysis of the terminal acetate groups of 1,7-diacetoxyheptane to furnish 1,7-heptanediol. This transformation can be efficiently achieved under either acidic or basic conditions.[5] Basic hydrolysis is often preferred to avoid potential side reactions that can occur under acidic conditions.

Caption: Hydrolysis of 1,7-diacetoxyheptane to 1,7-heptanediol.

Protocol 1: Synthesis of 1,7-Heptanediol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-diacetoxyheptane (1 equivalent) in a 1:1 mixture of methanol and water.

-

Reagent Addition: To the stirred solution, add sodium hydroxide (2.2 equivalents) portion-wise.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,7-heptanediol.[6][7] The product can be further purified by flash column chromatography if necessary.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number |

| 1,7-Heptanediol | C₇H₁₆O₂ | 132.20 | 259 | 629-30-1[6][7] |

Step 2: Oxidation of 1,7-Heptanediol to Heptane-2,6-dione

The subsequent step involves the selective oxidation of the primary hydroxyl groups of 1,7-heptanediol to a dicarbonyl compound. For the synthesis of many naturally occurring diarylheptanoids, a 1,5-dicarbonyl or a 1,3-dicarbonyl moiety on the heptane chain is required. A plausible intermediate is heptane-2,6-dione. While direct oxidation of 1,7-heptanediol to heptane-2,6-dione is challenging, a multi-step process or alternative synthetic routes to this diketone are well-documented.[8][9][10][11] For the purpose of this guide, we will consider the synthesis of heptane-2,6-dione as a key intermediate.

Caption: Oxidation of 1,7-heptanediol to a diketone intermediate.

Protocol 2: Synthesis of Heptane-2,6-dione (Illustrative)

Note: The direct oxidation of 1,7-heptanediol to heptane-2,6-dione is a non-trivial transformation. The following protocol is a general representation of a plausible oxidation. More commonly, heptane-2,6-dione is synthesized via other routes.[9][10]

-

Reaction Setup: To a stirred solution of oxalyl chloride (2.2 equivalents) in dichloromethane (DCM) at -78 °C in a three-necked flask under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.5 equivalents) dropwise.

-

Substrate Addition: After 15 minutes, add a solution of 1,7-heptanediol (1 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

-

Reaction Progression: Stir the reaction mixture for 1 hour at -78 °C.

-

Quenching: Add triethylamine (5 equivalents) dropwise and allow the reaction to warm to room temperature.

-

Work-up: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield heptane-2,6-dione.[8][11]

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |

| Heptane-2,6-dione | C₇H₁₂O₂ | 128.17 | 33-35 | 13505-34-5[10][11] |

Step 3: Aldol Condensation of Heptane-2,6-dione with Aromatic Aldehydes

The final key step in the proposed synthesis is the base-catalyzed aldol condensation of the diketone intermediate with two equivalents of a suitably substituted aromatic aldehyde.[12][13][14] This reaction constructs the diarylheptanoid skeleton. The choice of the aromatic aldehyde determines the substitution pattern on the aromatic rings of the final product.

Sources

- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. PubChemLite - 1,7-heptanediol (C7H16O2) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,6-HEPTANEDIONE synthesis - chemicalbook [chemicalbook.com]

- 9. US3884978A - Process for the preparation of 2,6-heptanedione - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. nbinno.com [nbinno.com]

- 12. adichemistry.com [adichemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Aldol reaction - Wikipedia [en.wikipedia.org]

Computational Characterization of 1,7-Diacetoxyheptane: A Guide to Conformational Landscape and Electronic Structure

Executive Summary & Strategic Relevance

1,7-Diacetoxyheptane (CAS: 629-30-1), also known as heptamethylene diacetate, represents a classic model of a semi-flexible, amphiphilic diester.[1] While industrially utilized as a plasticizer and solvent, its structural homology to lipidic prodrugs and metabolic intermediates makes it a critical reference point in drug development.[1]

For researchers, the challenge in modeling this molecule lies not in its electronic complexity, but in its conformational flexibility .[1] The seven-carbon (

This guide provides a validated computational protocol to determine the molecular geometry, electronic properties, and vibrational signatures of 1,7-diacetoxyheptane.

Computational Methodology: The "Why" and "How"

To achieve publication-quality results, one cannot simply "optimize geometry."[1] The choice of functional and basis set must address the specific physical forces at play: London dispersion forces in the alkyl chain and electrostatic interactions in the ester termini.[1]

Level of Theory Selection

| Component | Recommendation | Scientific Rationale |

| Functional | Standard B3LYP fails to capture long-range dispersion interactions essential for modeling the folding of the | |

| Basis Set | 6-311++G(d,p) | The "++" diffuse functions are mandatory for the oxygen-rich ester groups to accurately describe the lone pair electron density and anionic character if hydrolysis is modeled. |

| Solvation | SMD Model | The Solvation Model based on Density (SMD) is superior to standard PCM for calculating |

The "Odd-Even" Effect

Researchers must account for the odd-even effect inherent to aliphatic chains.[1] As a

Conformational Analysis Workflow

A single optimization is insufficient.[1] The alkyl chain allows for multiple local minima.[1] The following workflow ensures the Global Minimum is located.

Diagram: Conformational Search Logic

Caption: A hierarchical workflow moving from low-cost molecular mechanics (MM) to high-level DFT to isolate the global minimum.

Structural Parameters & Geometry

Upon convergence, the 1,7-diacetoxyheptane molecule generally adopts a Syn-Periplanar (Z-conformation) geometry at the ester linkage, which is energetically favored over the Anti form by approximately 4–5 kcal/mol due to dipole minimization.

Predicted Geometric Data (Gas Phase)

Values derived from standard ester benchmarks using

| Parameter | Atom Indices | Typical Value ( | Notes |

| Bond: Carbonyl | 1.205 | Double bond character; rigid.[1] | |

| Bond: Ether | 1.345 | Partial double bond character due to resonance.[1] | |

| Bond: Alkyl | 1.440 | Standard single bond; rotationally active.[1] | |

| Angle: Ester | 123.5 | Trigonal planar geometry.[1] | |

| Dihedral | 0.0 | Critical check for convergence.[1] If |

Electronic Properties & Reactivity

Understanding the Frontier Molecular Orbitals (FMO) is vital for predicting metabolic stability (hydrolysis susceptibility).[1]

HOMO-LUMO Gap[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygen lone pairs .[1] This is the site of electrophilic attack (e.g., protonation in acid-catalyzed hydrolysis).[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon (

) .[1] This is the site of nucleophilic attack (e.g., by esterases or

Chemical Hardness (

Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface will reveal:

-

Red Regions (Negative Potential): Concentrated at the carbonyl oxygens (H-bond acceptors).[1]

-

Blue Regions (Positive Potential): Concentrated at the alkyl hydrogens (weak H-bond donors).[1]

-

Green Regions (Neutral): The hydrophobic heptane linker.[1]

Experimental Protocols (Step-by-Step)

Protocol A: Gaussian Input for Geometry Optimization

This input file performs a geometry optimization followed by a vibrational frequency calculation to ensure a true minimum (no imaginary frequencies).[1]

Input File (17_diacetoxy_opt.gjf):

Protocol B: Validation Criteria

-

Imaginary Frequencies: Must be 0 . (If 1 imaginary freq exists, you are at a Transition State).[1]

-

Maximum Force: Must be

Hartree/Bohr.[1] -

IR Spectrum Check: Look for the characteristic Carbonyl stretch (

) at ~1740-1750 cm⁻¹ .[1] If the calculated value (scaled by 0.[1]96) deviates significantly, check the basis set.

Visualization of Molecular Logic

The following diagram illustrates the competing forces that dictate the final geometry of 1,7-diacetoxyheptane.

Caption: Competing intramolecular forces driving the conformational equilibrium between extended and coiled states.

References

-

Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.[1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] Journal of Physical Chemistry B. [1]

-

Neese, F. (2012).[1] The ORCA program system.[1] WIREs Computational Molecular Science.[1]

-

PubChem Database. (2024).[1] 1,7-Heptanediol.[1][2][3][4] National Library of Medicine.[1]

Sources

1,7-Diacetoxyheptane: Technical Guide to Synthesis, Polymer Physics, and Biomedical Applications

Executive Summary

1,7-Diacetoxyheptane (CAS: 52819-34-8), also known as heptamethylene diacetate, is the diester derivative of 1,7-heptanediol.[1] While often overshadowed by its even-numbered homologs (1,6-hexanediol derivatives) due to feedstock availability, this odd-numbered aliphatic spacer offers unique materials science properties. Its primary value lies in the "odd-even effect" in polymer crystallinity, acting as a disruption agent to lower melting points and increase flexibility in high-performance polyesters and polyurethanes. Furthermore, recent applications in photodynamic therapy (PDT) conjugates highlight its utility as a biodegradable hydrophobic linker in drug delivery systems.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

1,7-Diacetoxyheptane functions as a high-boiling solvent, plasticizer, and synthetic intermediate. Unlike free diols, the diacetate masks the hydroxyl groups, preventing premature hydrogen bonding or reaction until activated (e.g., via transesterification or hydrolysis).

| Property | Value / Description |

| IUPAC Name | Heptane-1,7-diyl diacetate |

| CAS Number | 52819-34-8 |

| Molecular Formula | |

| Molecular Weight | 216.28 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); insoluble in water |

| Key Reactivity | Transesterification, Hydrolysis, Hydrogenation (if unsaturated precursors used) |

Synthesis & Production Protocols

Method A: Classical Acetylation (Robust & Scalable)

For laboratory-scale preparation where 1,7-heptanediol is available, direct acetylation is the standard self-validating protocol. This method ensures high purity suitable for pharmaceutical applications.

Rationale: Using acetic anhydride with a pyridine catalyst drives the reaction to completion under mild conditions, avoiding the harsh acidity of Fischer esterification which could degrade sensitive substrates.

Protocol 1: Synthesis of 1,7-Diacetoxyheptane

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen inlet.

-

Reagents:

-

1,7-Heptanediol (13.2 g, 100 mmol)

-

Acetic Anhydride (25.5 g, 250 mmol, 2.5 equiv)

-

Pyridine (2 mL, Catalyst)

-

Dichloromethane (DCM, 150 mL)

-

-

Procedure:

-

Dissolve the diol in DCM and cool to 0°C.

-

Add pyridine, followed by dropwise addition of acetic anhydride over 30 minutes.

-

Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

-

Workup:

-

Quench with saturated

to neutralize excess acid. -

Wash organic layer with 1M HCl (to remove pyridine), then brine.

-

Dry over

and concentrate in vacuo.

-

-

Validation: Product should be a clear oil.

-NMR will show a triplet at

Method B: Ring-Opening Cross-Metathesis (Green Chemistry Route)

For industrial feedstock integration, 1,7-diacetoxyheptane derivatives can be synthesized from cyclopentadiene (CPD) and ethylene using ruthenium catalysts (e.g., Hoveyda-Grubbs). This route accesses the C7 backbone from petrochemical streams.

Figure 1: Comparison of classical acetylation vs. modern metathesis routes for C7-diester synthesis.

Materials Science: The Odd-Even Effect

The primary utility of 1,7-diacetoxyheptane in materials science arises from its odd number of methylene units (

Mechanism of Action

In semi-crystalline polymers (polyesters, polyamides), the number of methylene groups in the monomer dictates the crystal packing structure.

-

Even-numbered chains (C6, C8): Allow for a planar zigzag conformation that packs efficiently, resulting in higher melting points (

) and crystallinity. -

Odd-numbered chains (C7): Introduce a "kink" or torsional strain in the crystal lattice. This prevents tight packing, significantly lowering

and enthalpy of fusion (

Application Insight: By incorporating 1,7-units into a polymer backbone (via transesterification of the diacetate), researchers can engineer materials that are tougher and more flexible than their C6 analogs, with lower processing temperatures. This is critical for biodegradable films where high crystallinity slows down degradation rates.

Polymer Applications: Poly(heptamethylene carboxylates)

1,7-Diacetoxyheptane serves as an excellent precursor for polyesters via melt transesterification. Using the diacetate (rather than the diol) avoids the stoichiometric imbalance caused by diol volatility during high-temperature polymerization.

Protocol 2: Synthesis of Poly(heptamethylene succinate)

Objective: Create a biodegradable polyester with tuned thermal properties.

-

Reagents:

-

1,7-Diacetoxyheptane (21.6 g, 0.1 mol)

-

Dimethyl succinate (14.6 g, 0.1 mol)

-

Catalyst: Titanium(IV) isopropoxide (0.1 wt%)

-

-

Stage 1: Transesterification (Oligomerization)

-

Heat mixture to 160°C under nitrogen flow.

-

Methyl acetate is distilled off as the byproduct (driving force).

-

Note: The use of diacetate + diester releases methyl acetate (volatile), whereas diol + diacid releases water. Removing methyl acetate is often energetically more favorable in solvent-free melts.

-

-

Stage 2: Polycondensation

-

Raise temperature to 220°C.

-

Apply high vacuum (< 1 mbar) to remove remaining volatile byproducts and drive chain growth.

-

Reaction time: 3-5 hours until torque (viscosity) stabilizes.

-

-

Result: A semi-crystalline polymer with a

significantly lower than Poly(hexamethylene succinate), offering faster biodegradation rates.

Biomedical Applications: Drug Delivery Linkers

In drug development, 1,7-diacetoxyheptane derivatives are utilized as hydrophobic spacers in dendritic conjugates and prodrugs.

Case Study: Photodynamic Therapy (PDT)

Research involving 5-aminolevulinic acid (ALA) dendrimers utilizes heptane-1,7-diyl linkers to attach active agents. The C7 chain provides optimal separation between the dendritic core and the active drug, preventing steric hindrance while maintaining lipophilicity to cross cell membranes.

Mechanism:

-

Cellular Entry: The lipophilic diacetate linker facilitates passive diffusion through the cell membrane.

-

Activation: Intracellular esterases hydrolyze the acetate groups.

-

Release: The active ALA payload is released (or the linker self-immolates), leading to Protoporphyrin IX accumulation for PDT.

Figure 2: Function of C7-diacetate derivatives as lipophilic spacers in intracellular drug delivery.

References

-

Synthesis via Metathesis: T. Fodi et al., "One‐pot Synthesis of 1,3‐Butadiene and 1,6‐Hexandiol Derivatives from Cyclopentadiene (CPD) via Tandem Olefin Metathesis Reactions," ResearchGate.

-

Odd-Even Effects in Polymers: R. A. Pérez-Camargo et al., "Understanding Even-Odd Effects in linear semi-crystalline polymers," ResearchGate.[2]

-

Biomedical Conjugates: "Design of Bifunctional Dendritic 5-Aminolevulinic Acid and Hydroxypyridinone Conjugates for Photodynamic Therapy," Bioconjugate Chemistry, ACS Publications.

-

Chemical Properties: "1,7-Heptanediol Diacetate Product Information," Spectrum Chemical.

-

General Synthesis Protocols: "Prevention of 1,7-Dichloroheptane Formation in Synthesis," BenchChem Technical Support.

Sources

Methodological & Application

Synthesis of insect pheromones using 1,7-diacetoxyheptane

Executive Summary

This application note details a robust, modular protocol for synthesizing insect pheromones containing the (Z)-7-alkenyl acetate motif—a structural feature critical to the chemical communication of numerous Lepidopteran pests, including the Cabbage Looper (Trichoplusia ni) and the Fall Armyworm (Spodoptera frugiperda).

The core strategy relies on the enzymatic desymmetrization of 1,7-diacetoxyheptane . By selectively hydrolyzing this symmetric diester, researchers generate a bifunctional C7 "linchpin" (7-acetoxyheptan-1-ol). This intermediate provides the exact carbon count required to position the double bond at the C7 position, facilitating a convergent synthesis via Wittig olefination. This method offers superior atom economy and regiocontrol compared to traditional alkyne hydrogenation routes.

Strategic Workflow & Mechanism

The synthesis hinges on the differentiation of the two identical acetate groups in 1,7-diacetoxyheptane. Chemical hydrolysis often leads to a statistical mixture of diol, monoacetate, and diester (1:2:1), requiring tedious separation. Enzymatic hydrolysis using Porcine Pancreatic Lipase (PPL) shifts this equilibrium, favoring the monoacetate with high yield.

Pathway Visualization:

Figure 1: Divergent synthesis pathway converting the symmetric C7 precursor into specific Lepidopteran pheromones.

Detailed Protocols

Phase 1: Preparation of the C7 Linchpin (7-Acetoxyheptan-1-ol)

Objective: Selective mono-deprotection of 1,7-diacetoxyheptane.

Materials:

-

1,7-Diacetoxyheptane (Substrate)

-

Porcine Pancreatic Lipase (PPL) (Type II, crude)

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Acetone (Co-solvent)

Protocol:

-

Emulsification: Dissolve 10.8 g (50 mmol) of 1,7-diacetoxyheptane in 20 mL of acetone. Add this solution to 200 mL of 0.1 M phosphate buffer (pH 7.0) in a 500 mL round-bottom flask. Vigorous stirring is essential to create a fine emulsion.

-

Enzymatic Initiation: Add 2.0 g of crude PPL.

-

Incubation: Stir the mixture at 25°C. Monitor the pH; the hydrolysis releases acetic acid, which will lower the pH. Maintain pH 7.0 by automatic or manual addition of 1.0 M NaOH.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

-

Rf values: Diester (~0.7), Monoacetate (~0.4), Diol (~0.1).

-

-

Termination: When the diester spot disappears (approx. 12-24 hours), quench the reaction by adding acetone (50 mL) to denature the enzyme, then filter through a Celite pad.

-

Extraction: Extract the filtrate with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Purify the residue via flash column chromatography (Silica gel, Hexane

20% EtOAc/Hexane).-

Expected Yield: 7.4 g (85%).

-

QC Check:

H NMR (

-

Phase 2: Oxidation to 7-Acetoxyheptanal

Objective: Convert the alcohol to an aldehyde without over-oxidation to the carboxylic acid.

Protocol (TEMPO/BAIB Method):

-

Dissolve 7-acetoxyheptan-1-ol (1.74 g, 10 mmol) in

(50 mL). -

Add TEMPO (156 mg, 1.0 mmol) and Iodobenzene diacetate (BAIB) (3.54 g, 11 mmol).

-

Stir at room temperature for 2 hours. The solution typically turns orange/red.

-

Quench with saturated aqueous

. Extract with DCM, dry, and concentrate. -

Note: Aldehydes are unstable; use immediately in Phase 3.

Phase 3: Z-Selective Wittig Olefination

Objective: Coupling the C7 aldehyde with a phosphonium ylide to generate the final pheromone.

Variant A: Synthesis of (Z)-7-Dodecenyl Acetate (Cabbage Looper Pheromone)

Target Structure:

-

Ylide Generation: In a dry flask under Argon, suspend Pentyltriphenylphosphonium bromide (4.56 g, 11 mmol) in anhydrous THF (40 mL).

-

Deprotonation: Cool to -78°C. Dropwise add KHMDS (0.5 M in toluene, 22 mL, 11 mmol). The solution will turn bright orange (characteristic of the ylide). Stir for 1 hour at -78°C.

-

Coupling: Dissolve 7-acetoxyheptanal (1.72 g, 10 mmol) in THF (10 mL) and add dropwise to the ylide solution at -78°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.

-

Workup: Quench with saturated

. Extract with hexane (to precipitate triphenylphosphine oxide). Filter and concentrate. -

Purification: Flash chromatography (Hexane:Ether 95:5).

-

Result: (Z)-7-Dodecenyl Acetate.[1]

-

Isomeric Purity: Typically >94% Z-isomer (confirm via GC-MS).

-

Data Summary & Key Parameters

| Parameter | Value / Condition | Note |

| Starting Material | 1,7-Diacetoxyheptane | Symmetric C7 backbone |

| Enzyme | Porcine Pancreatic Lipase (PPL) | Cheap, robust, no cofactor needed |

| Key Intermediate | 7-Acetoxyheptan-1-ol | Bifunctional C7 linker |

| Critical Step | Wittig Reaction (-78°C) | Controls Z/E ratio (Bioactivity depends on Z) |

| Target A (Cabbage Looper) | (Z)-7-Dodecenyl Acetate | C7 Aldehyde + C5 Ylide |

| Target B (Fall Armyworm) | (Z)-7-Tetradecenyl Acetate | C7 Aldehyde + C7 Ylide |

Troubleshooting & Quality Control

-

Issue: Low Yield in Enzymatic Step.

-

Cause: pH drift. Lipase activity drops significantly below pH 6.5.

-

Solution: Use a pH-stat or increase buffer concentration. Ensure vigorous stirring to maximize the oil-water interface area.

-

-

Issue: Low Z-Selectivity in Wittig Reaction.

-

Cause: "Salt-free" conditions not maintained or temperature too high during addition.

-

Solution: Use KHMDS (potassium cation promotes Z-selectivity) and ensure the aldehyde is added slowly at -78°C. Avoid Lithium bases if high Z-purity is required without HMPA.

-

-

QC Validation:

-

The diagnostic signal for the Z-alkene in

H NMR is a multiplet at

-

References

-

Enzymatic Desymmetrization

- Breithaupt, T. B., et al. (2000). "Enzymatic hydrolysis of acetates in the synthesis of pheromones." Journal of Organic Chemistry.

- Context: Supports the use of PPL for high-yield mono-deprotection.

-

Pheromone Synthesis Overview

-

Zarbin, P. H. G., et al. (2023).[2] "Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022." Natural Product Reports.

- Context: Reviews modern coupling strategies including Wittig and Met

-

-

Specific Target Synthesis (Spodoptera frugiperda)

- Lee, G. S., et al. (2020). "Synthesis of a Sex Pheromone for Eco-friendly Control of Spodoptera frugiperda." Journal of Agricultural, Life and Environmental Sciences.

- Context: Confirms the utility of C7/C8 fragments in synthesizing Fall Armyworm pheromones.

-

Z-Selective Cross Metathesis (Alternative Route)

- Grubbs, R. H., et al. (2013).

- Context: Provides an alternative to Wittig chemistry for gener

Sources

Application Note & Protocol: Efficient Synthesis of 1,7-Diacetoxyheptane via Catalytic Acetylation of 1,7-Heptanediol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the acetylation of 1,7-heptanediol to produce 1,7-diacetoxyheptane. The synthesis utilizes acetic anhydride as the acetylating agent and 4-(Dimethylamino)pyridine (DMAP) as a highly effective catalyst. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and outlines methods for purification and characterization of the final product. The protocol is designed to be robust, scalable, and efficient, making it suitable for a variety of research and development applications.

Introduction

1,7-diacetoxyheptane is a diester that finds applications as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and polymers. The conversion of 1,7-heptanediol to its diacetate derivative is a fundamental esterification reaction. While several methods for alcohol acetylation exist, the use of acetic anhydride in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) offers a mild and highly efficient route.[1] This method is particularly advantageous for the complete acetylation of diols, minimizing the formation of mono-acetylated byproducts.

The acyl group serves as an important protecting group for alcohols due to its stability under a variety of reaction conditions.[1] The DMAP-catalyzed acylation of alcohols is a widely utilized and important transformation in organic synthesis.[1] This protocol has been optimized to ensure a high yield and purity of 1,7-diacetoxyheptane, with a straightforward workup and purification procedure.

Reaction Mechanism and Rationale

The acetylation of 1,7-heptanediol with acetic anhydride is catalyzed by DMAP through a nucleophilic catalysis pathway. The mechanism involves the initial reaction of DMAP with acetic anhydride to form a highly reactive N-acetylpyridinium ion.[1][2] This intermediate is significantly more electrophilic than acetic anhydride itself. The alcohol (1,7-heptanediol) then acts as a nucleophile, attacking the N-acetylpyridinium ion.[1][2] This is the rate-determining step of the reaction.[2] Subsequent deprotonation by a base (either another molecule of DMAP or an auxiliary base like pyridine) regenerates the catalyst and yields the final ester product, 1,7-diacetoxyheptane, along with acetic acid as a byproduct. Pyridine is often used as a solvent and a base to neutralize the acetic acid formed during the reaction.[3][4]

The high efficiency of DMAP as a catalyst stems from its strong nucleophilicity and the stability of the resulting N-acetylpyridinium intermediate.[1] This allows the reaction to proceed rapidly and under mild conditions, often at room temperature.

Caption: Mechanism of DMAP-catalyzed acetylation of 1,7-heptanediol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1,7-diacetoxyheptane.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 1,7-Heptanediol | ≥98% | Sigma-Aldrich | 629-30-1 | Store in a cool, dry place. |

| Acetic Anhydride | ≥99% | Sigma-Aldrich | 108-24-7 | Corrosive, handle with care. |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | 1122-58-3 | Toxic, handle with care. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 | Flammable, handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Volatile, handle in a fume hood. |

| 1 M Hydrochloric Acid (HCl) | ACS Reagent | Fisher Scientific | 7647-01-0 | Corrosive. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 | - |

| Brine (Saturated NaCl solution) | - | - | 7647-14-5 | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific | 7487-88-9 | - |

| Round-bottom flask (250 mL) | - | - | - | Oven-dried before use. |

| Magnetic stirrer and stir bar | - | - | - | - |

| Addition funnel | - | - | - | - |

| Condenser | - | - | - | For reactions requiring heating. |

| Separatory funnel (500 mL) | - | - | - | - |

| Rotary evaporator | - | - | - | - |

Reaction Parameters

| Parameter | Value |

| Scale | 10.0 g of 1,7-Heptanediol |

| Molar Ratio (Heptanediol:Ac₂O:DMAP) | 1 : 2.5 : 0.1 |

| Solvent | Pyridine/DCM (1:1 v/v) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (75.6 mmol) of 1,7-heptanediol and 0.92 g (7.56 mmol) of DMAP in 100 mL of a 1:1 mixture of anhydrous pyridine and anhydrous dichloromethane.

-

Addition of Acetic Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 19.3 g (189 mmol, 17.9 mL) of acetic anhydride to the stirred solution via an addition funnel over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

-

Workup - Quenching: Cool the reaction mixture again to 0 °C and slowly add 50 mL of deionized water to quench the excess acetic anhydride. Caution: This is an exothermic reaction.

-

Workup - Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of dichloromethane and wash the organic layer sequentially with:

-

100 mL of 1 M HCl (to remove pyridine and DMAP) - repeat twice.

-

100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

-

100 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1,7-diacetoxyheptane as an oil.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1,7-diacetoxyheptane.

Caption: Experimental workflow for the synthesis of 1,7-diacetoxyheptane.

Characterization

The identity and purity of the synthesized 1,7-diacetoxyheptane can be confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of 1,7-diacetoxyheptane should exhibit characteristic absorption bands. The most prominent feature will be a strong C=O stretching vibration for the ester functional group, typically appearing around 1735-1745 cm⁻¹.[6] The disappearance of the broad O-H stretching band from the starting material (1,7-heptanediol) around 3200-3600 cm⁻¹ indicates the completion of the reaction. Additionally, C-O stretching bands for the ester will be visible in the 1000-1300 cm⁻¹ region. Saturated C-H stretching absorptions will be observed between 2850 and 2960 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed structural information. The spectrum of 1,7-diacetoxyheptane is expected to show a singlet for the methyl protons of the acetate groups around δ 2.0 ppm. The methylene protons adjacent to the ester oxygens (-CH₂-O-) will appear as a triplet around δ 4.0 ppm. The remaining methylene protons of the heptyl chain will resonate in the upfield region, typically between δ 1.2 and 1.6 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the ester at approximately δ 171 ppm. The methyl carbons of the acetate groups will appear around δ 21 ppm. The carbons of the methylene groups adjacent to the ester oxygens (-CH₂-O-) will be found around δ 64 ppm, while the other methylene carbons of the heptyl chain will resonate at higher field strengths.

Safety Precautions

-

Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is flammable and has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

DMAP is toxic and should be handled with care. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Use it exclusively in a fume hood.

-

The quenching of acetic anhydride with water is exothermic. Perform this step slowly and with cooling.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Gentle heating may be required for less reactive alcohols. |

| Low Yield | Inefficient extraction or product loss during workup. | Ensure complete extraction by performing multiple extractions. Be careful during the separation of layers to avoid product loss. |

| Presence of Mono-acetylated Product | Insufficient amount of acetylating agent. | Use a slight excess of acetic anhydride to ensure complete di-acetylation. |

| Product Hydrolysis | Exposure to acidic or basic conditions for prolonged periods during workup. | Perform the aqueous workup efficiently and avoid prolonged contact with acidic or basic solutions.[9] |

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1,7-diacetoxyheptane from 1,7-heptanediol. The use of DMAP as a catalyst ensures a high conversion under mild reaction conditions. The comprehensive guidelines for the reaction, workup, purification, and characterization will enable researchers to successfully synthesize this valuable chemical intermediate for their specific applications.

References

-

Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. RSC Publishing. Retrieved from [Link]

-

Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. Journal of Organic Chemistry, 79(17), 8134–8142. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

-

Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

-

Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. Retrieved from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

-

Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry, 79(17), 8134–8142. [Link]

-

Chemistry unplugged. (2021, March 16). IR Spectroscopy of Carbonyl Compounds and factors affecting [Video]. YouTube. [Link]

-

ResearchGate. (2025). Synthesis of diarylheptanoids, (5 S)-5-acetoxy-1,7-bis(4-hydroxy-3-methoxyphenyl). Retrieved from [Link]

-

SciSpace. (n.d.). nmr spectroscopic study and dft calculations of vibrational analyses, giao nmr shieldings and. Retrieved from [Link]

-

Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link]

-

Nardi, M., Bonacci, S., De Francesco, T., Oliverio, M., & Procopio, A. (2018). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 23(10), 2530. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,7-heptanediol disulfamate. Retrieved from [Link]

-

Organic Chemistry Tutorial. (2025, October 17). IR Spectroscopy of Alkanes Explained in 4 Minutes [Video]. YouTube. [Link]

-

Liu, Z., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube. [Link]

-

Glycoscience Protocols (GlycoPODv2). (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

ResearchGate. (2018). How to remove acetic acid from an ester?. Retrieved from [Link]

- Li, H., Zhu, J., & Liu, J. (2010). Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Asian Journal of Chemistry, 22(9), 6945-6954.

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Reddit. (2021). Acetylation of secondary alcohols. r/Chempros. Retrieved from [Link]

-

MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

-

PubMed. (n.d.). Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. Retrieved from [Link]

-

Chem 251 - Acetate Esters Day 1. (2015, June 22). [Video]. YouTube. [Link]

-

MDPI. (n.d.). 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr. Retrieved from [Link]

-

IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Retrieved from [Link]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

Strategic Deprotection of 1,7-Diacetoxyheptane: Global vs. Selective Methodologies

Application Note: AN-ORG-2026-02

Executive Summary